![molecular formula C17H18N4O3 B2406646 5-((2-甲氧基苯基)氨基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946275-03-2](/img/structure/B2406646.png)

5-((2-甲氧基苯基)氨基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

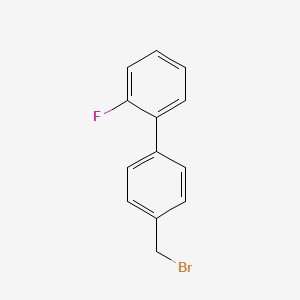

The compound “5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 2-methoxyphenyl group and three methyl groups .

Synthesis Analysis

The synthesis of similar compounds involves various chemical transformations . The key intermediate is often achieved by a microwave efficient method . The highly functionalized building blocks allow access to numerous fused heteroaromatic compounds .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic ring system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 2-methoxyphenyl group and at the 1, 3, and 6 positions with methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structural complexity . The presence of multiple functional groups, including the amino group and the dione group, provides multiple sites for potential chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature due to the presence of multiple ring structures . The presence of polar functional groups such as the amino group and the dione group suggests that it may have some degree of solubility in polar solvents .科学研究应用

药物开发和代谢途径

嘧啶衍生物,例如5-氟尿嘧啶(5-FU)及其前药(例如替加氟与其他调节剂联合使用),已因其治疗应用(主要是在癌症化疗中)而被广泛研究。例如,5-FU是治疗各种实体瘤(包括结直肠癌、乳腺癌和胃癌)的关键成分。它通过抑制胸苷酸合成酶起作用,从而破坏快速分裂细胞中的DNA合成。此类化合物的代谢途径对于它们的活化和解毒至关重要,涉及二氢嘧啶脱氢酶(DPD)等酶(对于5-FU)。研究这些途径有助于了解药代动力学和优化给药方案,以提高疗效并最大程度地降低毒性(Christopher 等人,2010 年)。

潜在治疗应用

对与“5-((2-甲氧基苯基)氨基)-1,3,6-三甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮”结构相关的化合物的研究通常侧重于它们作为治疗剂的潜力。例如,开发靶向抑制特定酶或受体途径(例如表皮生长因子受体 (EGFR) 和血管内皮生长因子受体 (VEGFR))的疗法是一个重要的研究领域。这些疗法旨在阻断促进肿瘤生长和转移的信号,为癌症治疗提供更具选择性的方法。BMS-690514 等化合物是 EGFR 和 VEGFR 的口服选择性抑制剂,体现了嘧啶衍生物在开发新型癌症疗法中的应用。这些抑制剂正在被研究用于治疗非小细胞肺癌和转移性乳腺癌,突出了嘧啶衍生物在精准医疗中的潜力(Christopher 等人,2010 年)。

未来方向

作用机制

Target of Action

Similar compounds have been found to inhibit certain receptor tyrosine kinases . More research is needed to identify the specific targets of this compound.

Mode of Action

Based on its structural similarity to other pyrido[2,3-d]pyrimidines, it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety could potentially undergo metabolic transformations .

Result of Action

Similar compounds have shown antiviral and antitumor activities , suggesting that this compound may also have potential therapeutic effects.

属性

IUPAC Name |

5-(2-methoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-10-9-18-15-13(16(22)21(3)17(23)20(15)2)14(10)19-11-7-5-6-8-12(11)24-4/h5-9H,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXREMKSKYXAIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)

![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)

![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)